1-Methylindoline synthesis from indoline
1-Methylindoline synthesis from indoline
An In-Depth Technical Guide to the Synthesis of 1-Methylindoline from Indoline
Abstract
1-Methylindoline is a pivotal structural motif in a multitude of pharmacologically active compounds and functional materials. Its synthesis from the readily available precursor, indoline, is a fundamental transformation in medicinal and process chemistry. This guide provides an in-depth analysis of the primary synthetic routes for the N-methylation of indoline, intended for researchers, chemists, and drug development professionals. We will dissect three core methodologies: the classic Eschweiler-Clarke reductive amination, direct N-alkylation with traditional electrophiles, and a modern, greener approach using dimethyl carbonate (DMC). The discourse emphasizes the mechanistic rationale behind procedural choices, offering field-proven insights to empower chemists to select and execute the optimal strategy based on scale, safety, and efficiency considerations. Each protocol is presented with self-validating detail, supported by authoritative references and visual aids to ensure both scientific integrity and practical applicability.
Introduction: The Strategic Importance of the 1-Methylindoline Core
The indoline scaffold is a privileged heterocycle in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The addition of a methyl group to the nitrogen at position 1 profoundly alters the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor-binding interactions. This simple modification can unlock enhanced biological activity or fine-tune a compound's pharmacokinetic profile. Consequently, the efficient and robust synthesis of 1-methylindoline from indoline is a critical and frequently performed transformation in the development of new chemical entities.
This guide moves beyond a simple recitation of recipes. It aims to provide a holistic understanding of the primary synthetic pathways, enabling the practicing scientist to make informed, rationale-driven decisions in the laboratory. We will explore the nuances of each method, from the atom economy of the Eschweiler-Clarke reaction to the high-throughput potential of direct alkylation and the superior safety profile of dimethyl carbonate.
Overview of Synthetic Strategies
The N-methylation of indoline, a secondary amine, can be accomplished through several distinct chemical strategies. The choice of method is often dictated by factors such as laboratory scale, cost of reagents, safety protocols, and environmental impact. The three predominant approaches are visualized below.
Caption: Base-mediated SN2 mechanism for direct N-methylation.
Experimental Protocols
Protocol 4.2.1: Using Methyl Iodide
This protocol is adapted from a general procedure for N-alkylation.
[1]1. Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suitable anhydrous solvent (e.g., DMF or THF). 2. Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or, for faster reactions, sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq). Caution: NaH is highly reactive and flammable. 3. Indoline Addition: Cool the suspension to 0 °C and add a solution of indoline (1.0 eq) in the anhydrous solvent dropwise. 4. Methyl Iodide Addition: After stirring for 30 minutes, add methyl iodide (1.1 eq) dropwise while maintaining the temperature at 0 °C. Caution: Methyl iodide is toxic and a suspected carcinogen. 5[2]. Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC. 6. Workup & Purification: Carefully quench the reaction with water. Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography or vacuum distillation.
Protocol 4.2.2: Using Dimethyl Sulfate
This protocol is adapted from general procedures and safety considerations for DMS.
[2][3]1. Setup: In a well-ventilated fume hood, add indoline (1.0 eq), a base (e.g., K₂CO₃, 2.0 eq), and a solvent like acetone or acetonitrile to a round-bottom flask. 2. DMS Addition: Cool the mixture to 0 °C and add dimethyl sulfate (1.1 eq) dropwise via a syringe. Extreme Caution: Dimethyl sulfate is highly toxic, corrosive, and a suspected carcinogen. A[2]ll manipulations must be done with appropriate personal protective equipment. 3. Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitor by TLC/GC-MS). 4. Workup & Purification: Quench the reaction by adding an aqueous ammonium hydroxide solution to destroy any unreacted DMS. Extract, dry, and purify as described in Protocol 4.2.1.
Field Insights & Considerations
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Expertise: The choice of base is critical. Strong bases like NaH provide rapid and irreversible deprotonation but require strictly anhydrous conditions and greater handling care. Milder bases like K₂CO₃ are safer and often sufficient, though they may require longer reaction times or heating.
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Trustworthiness: These methods are generally high-yielding and predictable. However, the risk of over-alkylation to form a quaternary salt exists, though it is less pronounced for a sterically hindered secondary amine like indoline compared to primary amines.
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Limitations: The extreme toxicity of both MeI and DMS is a major drawback, especially for large-scale synthesis. T[2][4][5]hese reagents pose significant health risks and generate hazardous waste, necessitating stringent safety controls and disposal procedures.
Method 3: Green N-Alkylation with Dimethyl Carbonate (DMC)
Dimethyl carbonate (DMC) has emerged as a superior methylating agent from a safety and environmental perspective. I[2]t is a non-toxic, biodegradable reagent that offers an excellent alternative to traditional alkylating agents, particularly in industrial settings.
Underlying Mechanism
The methylation with DMC proceeds via a different mechanism than direct SN2 displacement. The reaction involves a nucleophilic attack of the indoline nitrogen on one of the carbonyl carbons of DMC, followed by the elimination of a methoxycarbonyl group, which then decomposes.
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Nucleophilic Acyl Substitution: The indoline nitrogen attacks a carbonyl group of DMC, forming a tetrahedral intermediate.
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Intermediate Formation: This intermediate can be considered a carbamate.
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Methyl Transfer/Decarboxylation: In the presence of a base and heat, this intermediate facilitates the transfer of a methyl group to another indoline molecule or undergoes a rearrangement, ultimately leading to the methylated product and the release of methanol and CO₂.
Caption: Nucleophilic acyl substitution pathway using Dimethyl Carbonate.
Experimental Protocol
This protocol is based directly on a published, scalable procedure.
[2]1. Setup: In a round-bottom flask equipped with a reflux condenser, combine indoline (1.0 eq, e.g., 3.0 g), potassium carbonate (K₂CO₃, ~0.5 eq, e.g., 1.5 g), and N,N-dimethylformamide (DMF, ~7 mL/g of indoline). 2. DMC Addition: Add dimethyl carbonate (DMC, 3.0 eq, e.g., 6.4 mL). 3. Heating: Heat the mixture to reflux (approximately 130 °C) for 9-14 hours. The reaction should be monitored by HPLC or GC-MS until completion. 4. Workup: Cool the reaction mixture to room temperature. Slowly dilute with water (~15 mL/g of indoline). 5. Extraction: Extract the product with a suitable solvent such as tert-butyl methyl ether (TBME) or ethyl acetate. 6. Purification: Wash the organic layer with water, then brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford 1-methylindoline as a light yellow oil. The product is often of high purity (>95%) and may not require further purification.
[6]#### 5.3. Field Insights & Considerations
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Expertise: DMC is less reactive than MeI or DMS, necessitating higher temperatures and longer reaction times. DMF is an excellent solvent choice due to its high boiling point and ability to dissolve the inorganic base.
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Trustworthiness: This method has been proven robust and suitable for large-scale production, providing high yields and purity. I[2]ts selectivity for N-methylation over C-methylation is excellent.
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Advantages: The primary advantage is the significantly improved safety profile. DMC is considered a green reagent. The byproducts (methanol and CO₂) are relatively benign. The procedure is operationally simple and highly scalable.
Comparative Analysis of Synthetic Methods
The selection of an optimal synthetic route requires a comparative assessment of key performance indicators. The following table summarizes the attributes of the discussed methods.
| Feature | Eschweiler-Clarke | Direct Alkylation (MeI/DMS) | Green Alkylation (DMC) |
| Typical Yield | > 90% | > 95% | > 95% |
| Reaction Time | 4 - 8 hours | 2 - 12 hours | 9 - 14 hours |
| Temperature | High (Reflux, ~100°C) | Low to Moderate (0°C to 60°C) | High (Reflux, ~130°C) |
| Reagent Toxicity | High (Formaldehyde) | Extreme (MeI, DMS) | Low (DMC) |
| Byproducts | CO₂, H₂O | Salts (e.g., NaI) | CO₂, CH₃OH |
| Key Advantage | No quaternization | High reactivity, speed | Safety, scalability, green |
| Key Disadvantage | Toxic reagent, acidic | Extreme toxicity, hazardous waste | Slower reaction rate |
| Scalability | Moderate | Poor (due to safety) | Excellent |
Purification and Characterization
Purification: Crude 1-methylindoline obtained from any of these methods is typically an oil. For high purity, vacuum distillation is the most effective method. If minor impurities persist, column chromatography on silica gel (using a hexane/ethyl acetate gradient) can be employed.
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques.
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Chemical Formula: C₉H₁₁N *[7] Molecular Weight: 133.19 g/mol *[7] Appearance: Colorless to pale yellow liquid
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Boiling Point: ~105-107 °C at 15 mmHg
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¹H NMR (CDCl₃): Key signals include a singlet for the N-CH₃ protons around 2.7 ppm, and multiplets for the aromatic and aliphatic protons of the indoline core.
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¹³C NMR (CDCl₃): A characteristic signal for the N-CH₃ carbon appears around 35 ppm.
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IR Spectroscopy: The absence of an N-H stretching band (typically ~3400 cm⁻¹) and the presence of C-H stretching bands confirm the successful methylation.
[8]---
Conclusion and Recommendations
The synthesis of 1-methylindoline from indoline can be achieved through several highly efficient methods.
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For small-scale laboratory synthesis where speed is a priority and appropriate safety measures are in place, direct alkylation with methyl iodide and a mild base like K₂CO₃ offers a rapid and high-yielding route.
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The Eschweiler-Clarke reaction remains a viable, cost-effective option, particularly when the absolute avoidance of quaternary byproducts is critical.
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For process development and large-scale manufacturing , the use of dimethyl carbonate (DMC) is unequivocally the superior choice . Its excellent safety profile, low cost, high yield, and environmental compatibility align with the principles of modern green chemistry and industrial safety standards.
[2]By understanding the mechanistic underpinnings and practical considerations of each pathway, the synthetic chemist is well-equipped to strategically navigate the synthesis of this important molecular building block.
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